molecular formula C5H9N5 B100804 4-Hydrazinyl-5-methylpyrimidin-2-amine CAS No. 16931-08-1

4-Hydrazinyl-5-methylpyrimidin-2-amine

Cat. No.: B100804
CAS No.: 16931-08-1
M. Wt: 139.16 g/mol
InChI Key: MIFPTVKUAXGXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazinyl-5-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a hydrazinyl (-NH-NH₂) substituent at the 4-position and a methyl group at the 5-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1 and 3 positions of the six-membered ring, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science. The hydrazinyl group confers unique reactivity, such as nucleophilicity and hydrogen-bonding capabilities, which distinguishes this compound from other pyrimidine derivatives.

Properties

CAS No.

16931-08-1

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

4-hydrazinyl-5-methylpyrimidin-2-amine

InChI

InChI=1S/C5H9N5/c1-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H3,6,8,9,10)

InChI Key

MIFPTVKUAXGXSB-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1NN)N

Canonical SMILES

CC1=CN=C(N=C1NN)N

Synonyms

4(1H)-Pyrimidinone, 2-amino-5-methyl-, hydrazone (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Routes : Pyrimidines with hydrazinyl groups are often synthesized via nucleophilic substitution of chloro-pyrimidines with hydrazine, a method scalable for industrial use .
  • Biological Relevance : Hydrazinyl-substituted pyrimidines show promise in targeting folate-dependent enzymes, leveraging hydrogen-bonding interactions .
  • Crystallography : Hydrogen-bonding patterns in hydrazinyl derivatives (e.g., N–H···N interactions) differ from chloro/methoxy analogs, as demonstrated in graph-set analyses .

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